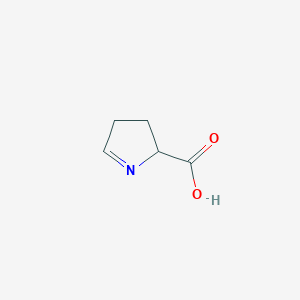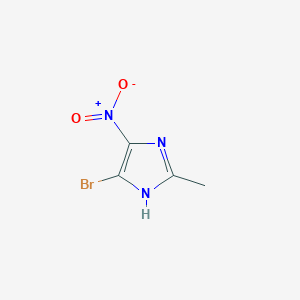
5,6-Dibromo-1,2-dihydroacenaphthylene
Descripción general
Descripción
5,6-Dibromo-1,2-dihydroacenaphthylene, also known as this compound, is a useful research compound. Its molecular formula is C12H8Br2 and its molecular weight is 312 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bridging Interactions and Molecular Structures
5,6-Dibromo-1,2-dihydroacenaphthylene contributes to studies on the molecular structures and interactions in peri-substituted acenaphthylenes. Research by Diamond et al. (2014) focused on mixed halogen-chalcogen functionalities in these compounds, observing similarities in molecular structures with their acenaphthene counterparts. They found that certain geometric conditions foster attractive three-center, four-electron bonding interactions (Diamond et al., 2014).
Synthetic Routes and Annulation Reactions
A study by An et al. (2014) developed a method for synthesizing 1,2-disubstituted acenaphthylenes, utilizing palladium-catalyzed annulation of dibromoarenes like 5,6-dibromoacenaphthylene with internal alkynes. This approach offers a versatile route to various substituted acenaphthylenes and highlights the significance of this compound in organic synthesis (An et al., 2014).
Stereoselective Bromination Studies
Research by Bellucci et al. (1997) explored the steric course of bromination of acenaphthylene, providing insights into the concentration-dependent formation of Z- and E-1,2-dibromo-1,2-dihydroacenaphthylene. This study contributes to understanding the reaction mechanisms and steric effects in the bromination of compounds like this compound (Bellucci et al., 1997).
Complex Formation and Catalysis
Gül and Bek roğlu (1982) investigated the complex formation involving derivatives of 5,6-dihydrocyclopent[fg]acenaphthylene-1,2-dione, providing a foundation for understanding the catalytic and complexation behaviors of acenaphthylene derivatives in various chemical processes (Gül & Bek roğlu, 1982).
Electrophilic Substitution and Proton Sponge Effects
Research by Mekh et al. (2006) on 5,6-bis(dimethylamino)acenaphthylene revealed its dual behavior as an electron-rich alkene and proton sponge in halogenation reactions. This study sheds light on the electrophilic substitution patterns and the reactivity of substituted acenaphthylenes (Mekh et al., 2006).
Transition State Effects in Acid-Catalyzed Hydrolysis
Zhao and Whalen (2006) explored the transition state effects in the acid-catalyzed hydrolysis of 5-methoxyacenaphthylene 1,2-oxide, contributing to the understanding of reaction mechanisms involving acenaphthylene oxides and their hydrolysis products (Zhao & Whalen, 2006).
Ethylene Polymerization and Nickel Catalysis
Katla et al. (2016) examined the use of 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylene compounds in ethylene polymerization, highlighting the role of acenaphthylene derivatives in developing catalysts for polymerization processes (Katla et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
5,6-dibromo-1,2-dihydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHNPXCELYWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172739 | |
| Record name | Acenaphthylene, 5,6-dibromo-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19190-91-1 | |
| Record name | Acenaphthylene, 5,6-dibromo-1,2-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019190911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acenaphthylene, 5,6-dibromo-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)









![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)


